APDye 488 Picolyl Azide

Click Chemistry CuAAC Fluorescence Signal Amplification

APDye 488 Picolyl Azide enables CuAAC in live cells by reducing copper catalyst requirements at least 10-fold, eliminating cytotoxicity that precludes standard azide use. It accelerates reaction kinetics by 1–2 orders of magnitude and provides up to 40-fold signal enhancement for low-abundance detection. This picolyl azide is structurally identical to Alexa Fluor 488 (494/517 nm) but offers unique chelation-assisted click efficiency. Essential for nascent proteomics, glycobiology, and single-cell analyses where standard azides fail.

Molecular Formula C30H23N7O11S2
Molecular Weight 721.7 g/mol
Cat. No. B8116048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPDye 488 Picolyl Azide
Molecular FormulaC30H23N7O11S2
Molecular Weight721.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCC(=O)C2=CN=C(C=C2)CN=[N+]=[N-])C(=O)O)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)O)N)S(=O)(=O)O
InChIInChI=1S/C30H23N7O11S2/c31-21-7-5-18-24(19-6-8-22(32)28(50(45,46)47)26(19)48-25(18)27(21)49(42,43)44)17-4-2-14(11-20(17)30(40)41)29(39)34-10-9-23(38)15-1-3-16(35-12-15)13-36-37-33/h1-8,11-12,31H,9-10,13,32H2,(H,34,39)(H,40,41)(H,42,43,44)(H,45,46,47)
InChIKeyFNTAQGUIISHKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APDye 488 Picolyl Azide: Properties and Benchmarking for Click Chemistry Procurement


APDye 488 Picolyl Azide is a green-fluorescent dye of the sulfonated rhodamine 110 class, optimized for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its core fluorophore is structurally identical to Alexa Fluor® 488, exhibiting nearly identical absorption and emission maxima of approximately 494 nm and 517 nm . The defining feature is the picolyl azide moiety, an internal copper-chelating motif engineered to dramatically accelerate click reaction kinetics and enable efficient labeling under significantly reduced copper concentrations [1].

APDye 488 Picolyl Azide: Why Standard Azide Probes Cannot Substitute for Accelerated, Low-Toxicity CuAAC


Generic substitution of a standard azide probe (e.g., Alexa Fluor® 488 Azide) for a picolyl azide probe in CuAAC workflows is technically unsound due to fundamentally different reaction kinetics and copper dependence. Standard azides rely on high copper concentrations (typically 1–2 mM) and exogenous chelating ligands (e.g., THPTA, BTTAA) to achieve acceptable reaction rates, conditions that are often cytotoxic and incompatible with live-cell or in vivo applications [1]. In contrast, the integrated copper-chelating picolyl moiety in APDye 488 Picolyl Azide localizes the Cu(I) catalyst at the reaction site, dramatically accelerating the cycloaddition and enabling at least a tenfold reduction in copper catalyst concentration without loss of labeling efficiency . This fundamental mechanistic advantage precludes direct interchangeability and directly addresses the critical bottleneck of copper toxicity in bioorthogonal labeling.

APDye 488 Picolyl Azide: Quantitative Evidence of Differentiated Performance Versus Conventional Azides


40-Fold Signal Enhancement Over Conventional Azides in CuAAC Labeling

The incorporation of a copper-chelating picolyl moiety into the azide probe results in a substantial increase in detection sensitivity. For APDye 488 Picolyl Azide, this translates to an up to 40-fold increase in fluorescence signal intensity compared to conventional azides under identical CuAAC labeling conditions . This dramatic signal enhancement is attributed to the raised effective concentration of Cu(I) at the reaction site, which accelerates the cycloaddition reaction and improves labeling efficiency [1].

Click Chemistry CuAAC Fluorescence Signal Amplification

10-Fold Reduction in Copper Catalyst Requirement for Equivalent Reaction Rate

A primary limitation of standard CuAAC for live-cell and in vivo applications is the cytotoxicity of the required copper catalyst. APDye 488 Picolyl Azide directly addresses this by enabling efficient click reactions with significantly lower copper concentrations. The use of picolyl azides instead of conventional azides allows for at least a tenfold reduction in the concentration of the copper catalyst without sacrificing the efficiency of labeling . This is due to the picolyl moiety's ability to chelate Cu(I) and raise its effective local concentration at the reaction site, a feature absent in standard Alexa Fluor® 488 Azide .

Click Chemistry CuAAC Biocompatibility

Reaction Acceleration by 1–2 Orders of Magnitude via Chelation-Enhanced Kinetics

The kinetic advantage of the picolyl azide motif over a linear (non-chelating) azide is substantial. Independent analysis of picolyl-azide reactivity demonstrates an acceleration of the CuAAC reaction by one to two orders of magnitude (10–100× faster) under comparable conditions [1]. This acceleration is a direct consequence of the picolyl group's ability to chelate Cu(I) and position it optimally for catalysis, bypassing the need for high bulk copper concentrations or exogenous accelerating ligands [2]. While this is a class-level observation for picolyl azides, the APDye 488 Picolyl Azide conjugate inherits this accelerated kinetic profile.

Click Chemistry Reaction Kinetics CuAAC

High-Value Application Scenarios for APDye 488 Picolyl Azide Based on Quantified Differentiation


Live-Cell Imaging of Alkyne-Tagged Biomolecules Under Copper-Limited, Biocompatible Conditions

Standard CuAAC protocols using conventional azides (e.g., Alexa Fluor® 488 Azide) are cytotoxic due to high copper requirements (1–2 mM), precluding their use in live-cell imaging. APDye 488 Picolyl Azide, by enabling at least a 10-fold reduction in copper catalyst concentration while maintaining full labeling efficiency , allows CuAAC to be performed in live-cell environments with significantly improved viability. This opens the door for dynamic visualization of alkyne-tagged proteins, glycans, and lipids in living cells, a capability where standard azide probes are functionally inadequate.

Detection of Low-Abundance Targets and Rare Post-Translational Modifications

The up to 40-fold signal enhancement provided by APDye 488 Picolyl Azide over conventional azides makes it uniquely suited for detecting low-abundance biomolecules that fall below the detection threshold of standard probes. This includes nascent proteome profiling via O-propargyl-puromycin labeling, tracking of rare glycosylation events, and visualization of low-copy-number proteins or nucleic acids in single-cell analyses. The enhanced sensitivity reduces false negatives and improves data robustness in discovery proteomics and glycomics.

Time-Sensitive and Tandem Click Labeling Workflows

The 1–2 orders of magnitude acceleration in CuAAC reaction rate inherent to the picolyl azide motif [1] enables rapid, high-yield labeling within minutes, reducing experimental turnaround time and minimizing sample degradation. Furthermore, this extreme kinetic difference between picolyl and linear azides can be exploited to design bifunctional linkers for site- and time-directed tandem click reactions, a sophisticated labeling strategy that is not achievable with standard azide probes due to their slower, uniform kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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